Taladegib

Hedgehog signaling drug resistance mutant Smoothened

Taladegib (LY2940680) is the only SMO antagonist that retains full inhibitory activity against the clinically acquired D473H resistance mutation (IC50 = 4.17 nM), unlike FDA-approved vismodegib and sonidegib. With a high-resolution co-crystal structure (PDB: 4JKV, 2.5 Å), 46.8% clinical response rate in BCC, and robust oral PK/PD in rodent models, taladegib is the definitive reference compound for Hedgehog pathway research. Essential for resistance studies, structure-based drug design, and translational oncology.

Molecular Formula C26H24F4N6O
Molecular Weight 512.5 g/mol
CAS No. 1258861-20-9
Cat. No. B560078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaladegib
CAS1258861-20-9
Synonyms4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide
Molecular FormulaC26H24F4N6O
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3
InChIKeySZBGQDXLNMELTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Taladegib (LY2940680, CAS 1258861-20-9): A Clinically Validated Smoothened Antagonist for Hedgehog-Driven Oncology Research


Taladegib (LY2940680) is a small-molecule antagonist of the Smoothened (SMO) receptor, a class F G-protein coupled receptor central to Hedgehog (Hh) pathway activation [1]. Developed by Eli Lilly, it is an orally bioavailable agent that potently inhibits Hh signaling [2]. Taladegib has been evaluated in multiple Phase I and Phase II clinical trials for advanced solid tumors, including basal cell carcinoma (BCC), medulloblastoma, and small cell lung cancer [3]. A defining feature of taladegib is its co-crystal structure with the human SMO receptor at 2.5 Å resolution, providing atomic-level insight into its binding mode [4].

Why Taladegib (1258861-20-9) Cannot Be Readily Substituted with Other Smoothened Antagonists in Rigorous Research


Smoothened antagonists exhibit marked divergence in their binding modes, resistance profiles, and clinical efficacy despite targeting the same receptor [1]. Vismodegib and sonidegib, the two FDA-approved SMO inhibitors, both lose activity against the clinically acquired D473H SMO mutation that confers resistance in patients [2]. In contrast, taladegib retains inhibitory activity against this resistant mutant [3]. Furthermore, cross-resistance between vismodegib and sonidegib has been documented clinically, while taladegib demonstrates objective responses in patients who have progressed on prior Hh therapy [4]. These fundamental differences in mutation sensitivity and post-resistance clinical activity underscore that taladegib is not a generic SMO antagonist but a mechanistically distinct tool compound and therapeutic candidate requiring precise, quantitative evaluation for selection.

Quantitative Differentiation of Taladegib (LY2940680) Versus Comparator SMO Antagonists: A Procurement-Focused Evidence Guide


Taladegib Retains Potency Against the Vismodegib-Resistant D473H SMO Mutant (IC50 = 4.17 nM)

Taladegib inhibits the SMO D473H mutant receptor with an IC50 of 4.17 nM in a Gli luciferase reporter cell-based assay measuring SAG-induced Hh signaling [1]. This D473H mutation, which arises clinically in patients treated with vismodegib, completely abolishes vismodegib and sonidegib inhibitory activity at therapeutic concentrations [2]. The retention of low-nanomolar potency against this clinically relevant resistance variant represents a critical differentiation point for taladegib relative to first-generation SMO antagonists.

Hedgehog signaling drug resistance mutant Smoothened oncology basal cell carcinoma

Taladegib Demonstrates Clinical Response in Patients Previously Treated with Hedgehog Pathway Inhibitors

In a Phase I dose-expansion cohort of 47 patients with locally advanced or metastatic basal cell carcinoma, taladegib produced an overall response rate of 46.8% (95% CI: 32.1%-61.9%) per RECIST 1.1 [1]. Critically, responses were observed in 11 of 31 patients (35.5%) who had received prior Hedgehog pathway inhibitor therapy, including vismodegib or sonidegib [1]. This contrasts with the near-universal cross-resistance observed between vismodegib and sonidegib in clinical practice [2].

clinical efficacy Hedgehog pathway BCC drug resistance phase I trial

Taladegib Exhibits Higher in Vivo Potency in the SCC-9 Xenograft Model Relative to Vismodegib at Equivalent Doses

In the SCC-9 human squamous cell carcinoma xenograft model, taladegib administered orally at 80 mg/kg significantly reduced tumor growth . By comparison, vismodegib at equivalent oral doses in published xenograft studies demonstrates more modest tumor growth inhibition in this and related models, with maximal efficacy often requiring higher doses or more frequent administration [1]. This in vivo efficacy differential is attributed to taladegib's optimized pharmacokinetic profile in rodent species [2].

in vivo efficacy xenograft SCC-9 tumor growth inhibition preclinical

Taladegib Binds to a Distinct SMO Receptor Site Defined by a High-Resolution Co-Crystal Structure at 2.5 Å

The co-crystal structure of taladegib bound to the human Smoothened receptor transmembrane domain has been solved at 2.5 Å resolution (PDB ID: 4JKV), revealing its occupation of a deep hydrophobic pocket within the 7TM bundle [1]. This binding site is topographically distinct from the extracellular-facing cyclopamine-binding site and partially overlaps but differs in key residue interactions from the vismodegib binding pocket [2]. The availability of this atomic-resolution structure enables rational structure-based design of taladegib analogs and provides a validated template for virtual screening campaigns.

crystal structure binding site SMO receptor structural biology drug design

Optimal Research Applications for Taladegib (LY2940680) Based on Quantitative Differentiation Evidence


Modeling and Overcoming Acquired Resistance to First-Line SMO Antagonists

Taladegib is the SMO antagonist of choice for in vitro and in vivo studies investigating acquired resistance to vismodegib or sonidegib. Its retained potency against the D473H mutant SMO receptor (IC50 = 4.17 nM) [1] and clinical demonstration of responses in patients with prior Hh inhibitor exposure (35.5% response rate) [2] make it uniquely suited for generating resistant cell line panels, validating resistance-overcoming combination strategies, and screening next-generation compounds designed to address vismodegib-refractory disease.

Structure-Based Drug Design and Computational Chemistry Campaigns

The availability of a high-resolution (2.5 Å) co-crystal structure of taladegib with the human SMO receptor (PDB: 4JKV) makes this compound an ideal reference ligand for structure-based drug design workflows [1]. Medicinal chemistry teams should prioritize taladegib as a starting scaffold for analog development, and computational groups should use the taladegib-bound SMO structure as a validated docking template for virtual screening libraries. The atomic-level definition of the binding pocket enables precise pharmacophore modeling and fragment-based design not achievable with SMO antagonists lacking structural data.

Preclinical Efficacy Studies Requiring Robust Oral Bioavailability and Favorable PK

For in vivo pharmacology studies in rodent models of Hh-driven cancers, taladegib offers excellent oral pharmacokinetic properties with sustained target engagement [1]. Its demonstrated efficacy at 80 mg/kg in the SCC-9 xenograft model, combined with the availability of extensive human PK data from Phase I trials (including dose-proportional exposure and pharmacodynamic Gli1 inhibition >90% at all tested doses) [2], provides researchers with a well-characterized PK/PD relationship that facilitates dose selection and regimen optimization. This reduces the need for extensive PK characterization in each new study.

Translational Research in Basal Cell Carcinoma and Medulloblastoma

Taladegib is clinically validated in the two tumor types most dependent on Hedgehog pathway activation—BCC and medulloblastoma. In BCC, it has demonstrated a 46.8% overall response rate across treatment-naïve and Hh inhibitor-experienced patients [1]. In Ptch+/- p53-/- transgenic mice that spontaneously develop medulloblastoma, oral taladegib produces remarkable efficacy and significantly improves survival [2]. Researchers conducting translational studies in these indications should select taladegib for its comprehensive preclinical and clinical dataset, which enables direct correlation of in vitro and in vivo findings with human clinical outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taladegib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.